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molecular formula C14H10ClN3O2 B8448348 2-(Benzotriazol-1-ylmethoxy)-5-chloro-benzaldehyde

2-(Benzotriazol-1-ylmethoxy)-5-chloro-benzaldehyde

Cat. No. B8448348
M. Wt: 287.70 g/mol
InChI Key: BVIOFJMHLPLAFA-UHFFFAOYSA-N
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Patent
US08183366B2

Procedure details

5-Chloro-2-hydroxy-benzaldehyde (8.45 g, 54 mmol) is dissolved in DMF (100 ml) and after addition of 1-(chlormethyl)-1H-benzotriazole (9.96 g, 59.4 mmol) and K2CO3 (9.7 g, 70.2 mmol) the mixture is stirred at 45° C. for 1 h (TLC control). Then the mixture is evaporated under high vacuum. The residue is diluted with ethyl acetate, washed with brine and dried over Na2SO4. Evaporation gave 3.9 g of a colorless solid. The product is used in the next step without further purification.
Quantity
8.45 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.96 g
Type
reactant
Reaction Step Two
Name
Quantity
9.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([OH:10])=[C:6]([CH:9]=1)[CH:7]=[O:8].Cl[CH2:12][N:13]1[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[N:15]=[N:14]1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[N:13]1([CH2:12][O:10][C:5]2[CH:4]=[CH:3][C:2]([Cl:1])=[CH:9][C:6]=2[CH:7]=[O:8])[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[N:15]=[N:14]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
8.45 g
Type
reactant
Smiles
ClC=1C=CC(=C(C=O)C1)O
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
9.96 g
Type
reactant
Smiles
ClCN1N=NC2=C1C=CC=C2
Name
Quantity
9.7 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
is stirred at 45° C. for 1 h (TLC control)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the mixture is evaporated under high vacuum
ADDITION
Type
ADDITION
Details
The residue is diluted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1(N=NC2=C1C=CC=C2)COC2=C(C=O)C=C(C=C2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: CALCULATEDPERCENTYIELD 25.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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